1-(Imidazo[1,2-a]pyridin-2-yl)ethanone
Overview
Description
“1-(Imidazo[1,2-a]pyridin-2-yl)ethanone” is a compound that contains an imidazo[1,2-a]pyridine core . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C9H8N2O/c1-7(12)8-6-11-5-3-2-4-9(11)10-8/h2-6H,1H3 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 160.18 . It is a pale-yellow to yellow-brown solid .Scientific Research Applications
Novel Synthesis Methods
A significant area of research focuses on developing novel, efficient synthesis methods for imidazo[1,2-a]pyridine derivatives. For instance, a metal-free three-component reaction for the construction of imidazo[1,2-a]pyridines has been developed, representing a facile approach for forming C-N, C-O, and C-S bonds (Cao et al., 2014). Similarly, research by Volpi et al. (2017) led to the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives with large Stokes' shifts, highlighting their potential in optical applications (Volpi et al., 2017).
Advancements in Heterocyclic Chemistry
Imidazo[1,2-a]pyridine derivatives play a crucial role in heterocyclic chemistry. For example, Costa and Proença (2011) developed a fused heterocyclic scaffold combining imidazo[1,2-a]pyridine with substituted chromone, achieved via a one-pot procedure (Costa & Proença, 2011). Additionally, Katritzky et al. (2003) achieved regiospecific synthesis of 3-substituted imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[1,2-c]pyrimidine, highlighting the versatility of this compound in organic synthesis (Katritzky et al., 2003).
Innovative Applications in Material Science
Imidazo[1,2-a]pyridine derivatives have shown promise in material science applications. A novel approach by Zeng et al. (2021) for the preparation of a broad range of imidazo[1,5-α]pyridines could potentially open new avenues in organic synthesis, biomass conversion, and medicinal chemistry (Zeng et al., 2021).
Chemical Bond Formation and Catalysis
Research by Chennapuram et al. (2015) highlighted a metal-free oxidative cross-coupling of imidazo[1,2-a]pyridines and methylketones, providing a general route for synthesis with a new C–C bond formation (Chennapuram et al., 2015). Additionally, Movahed et al. (2013) developed an efficient one-pot four-component protocol for synthesizing functionalized imidazo[1,2-a]pyridines (Movahed et al., 2013).
Advanced Optical Properties and Luminescent Materials
The synthesis of compounds with unique optical properties, such as large Stokes' shifts, was demonstrated by Volpi et al. (2017), which also explored the chemical structure's impact on quantum yields (Volpi et al., 2017).
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include 1-(imidazo[1,2-a]pyridin-2-yl)ethanone, have been reported to show a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes and receptors, involved in various biological processes .
Mode of Action
Imidazole derivatives have been reported to interact with their targets, leading to changes in the function of these targets . The interaction of this compound with its targets could potentially lead to similar changes .
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives, it is likely that this compound affects multiple pathways . The downstream effects of these pathway alterations would depend on the specific targets and pathways involved .
Pharmacokinetics
These properties would determine the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
The broad range of biological activities of imidazole derivatives suggests that this compound could have multiple effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence the action of the compound .
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridines have a broad range of applications in medicinal chemistry and are recognized as a “drug prejudice” scaffold . They have become an important synthon in the development of new drugs . Therefore, the future directions for “1-(Imidazo[1,2-a]pyridin-2-yl)ethanone” could involve further exploration of its potential applications in drug development .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridines, a class of compounds to which 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone belongs, have been found to interact with various enzymes and proteins
Cellular Effects
A compound named La23, which has a similar imidazo[1,2-a]pyridin-3-yl structure, has been shown to reduce cell viability and induce apoptosis in HeLa cells .
Molecular Mechanism
Imidazo[1,2-a]pyridines have been functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies could potentially influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It has been observed that the fluorescence of certain imidazo[1,2-a]pyridine compounds stabilizes within 30 minutes, indicating a reaction equilibrium .
Metabolic Pathways
Imidazo[1,2-a]pyridines have been synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination . These strategies could potentially involve various enzymes and cofactors.
Properties
IUPAC Name |
1-imidazo[1,2-a]pyridin-2-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(12)8-6-11-5-3-2-4-9(11)10-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYDHNHJLGOKSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN2C=CC=CC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458259 | |
Record name | 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50458259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
602313-68-8 | |
Record name | 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50458259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(imidazo[1,2-a]pyridin-2-yl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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